

# 2,5-Diaminopyrimidine chemical properties and structure

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## Compound of Interest

Compound Name: 2,5-Diaminopyrimidine

Cat. No.: B1361531

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## 2,5-Diaminopyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,5-Diaminopyrimidine** is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups at the 2 and 5 positions. This molecule serves as a crucial building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and degraders of B-lymphoid tyrosine kinase, highlighting its importance in the development of novel therapeutics.<sup>[1]</sup> This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to **2,5-Diaminopyrimidine**.

## Chemical Properties and Structure

The fundamental chemical and physical properties of **2,5-Diaminopyrimidine** are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

## Physicochemical Data

Property	Value	Reference
IUPAC Name	pyrimidine-2,5-diamine	<a href="#">[2]</a>
CAS Number	22715-27-1	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C4H6N4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	110.12 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to brown solid	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	200 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point (Predicted)	401.7 ± 37.0 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Density (Predicted)	1.368 ± 0.06 g/cm³	<a href="#">[3]</a> <a href="#">[4]</a>
pKa (Predicted)	4.83 ± 0.10	<a href="#">[3]</a> <a href="#">[4]</a>
Topological Polar Surface Area	77.8 Å²	<a href="#">[2]</a>
XLogP3	-0.8	<a href="#">[2]</a>

## Structural Identifiers

Identifier Type	Identifier	Reference
SMILES	C1=C(N=C(N=C1)N)N	<a href="#">[2]</a>
InChI	InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2, (H2,6,7,8)	<a href="#">[2]</a>
InChIKey	DNACGYGXUFTEHO-UHFFFAOYSA-N	<a href="#">[2]</a>

## Spectral Analysis

Spectroscopic data is critical for the identification and structural elucidation of **2,5-Diaminopyrimidine**. Below are the expected spectral characteristics based on data from closely related diaminopyrimidine analogs.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for **2,5-diaminopyrimidine** are not readily available in the provided search results, expected chemical shifts can be inferred from related structures.

Expected <sup>1</sup>H NMR Chemical Shifts:

- Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum.
- Amino Protons: The protons of the two amino groups will likely appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

Expected <sup>13</sup>C NMR Chemical Shifts: The carbon atoms in the pyrimidine ring will have distinct chemical shifts. Based on data for a 2,4-diaminopyrimidine-5-carbonitrile derivative, the pyrimidine ring carbons (C2, C4, C5, C6) would be expected in the range of 80-170 ppm.[3]

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,5-Diaminopyrimidine** is expected to show characteristic absorption bands for its amino groups and the pyrimidine ring.

Expected IR Absorption Bands:

- N-H Stretching: The amino groups will exhibit stretching vibrations in the region of 3100-3500  $\text{cm}^{-1}$ .
- C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected in the 1400-1650  $\text{cm}^{-1}$  region.
- N-H Bending: The bending vibrations of the amino groups will likely appear in the range of 1550-1650  $\text{cm}^{-1}$ .

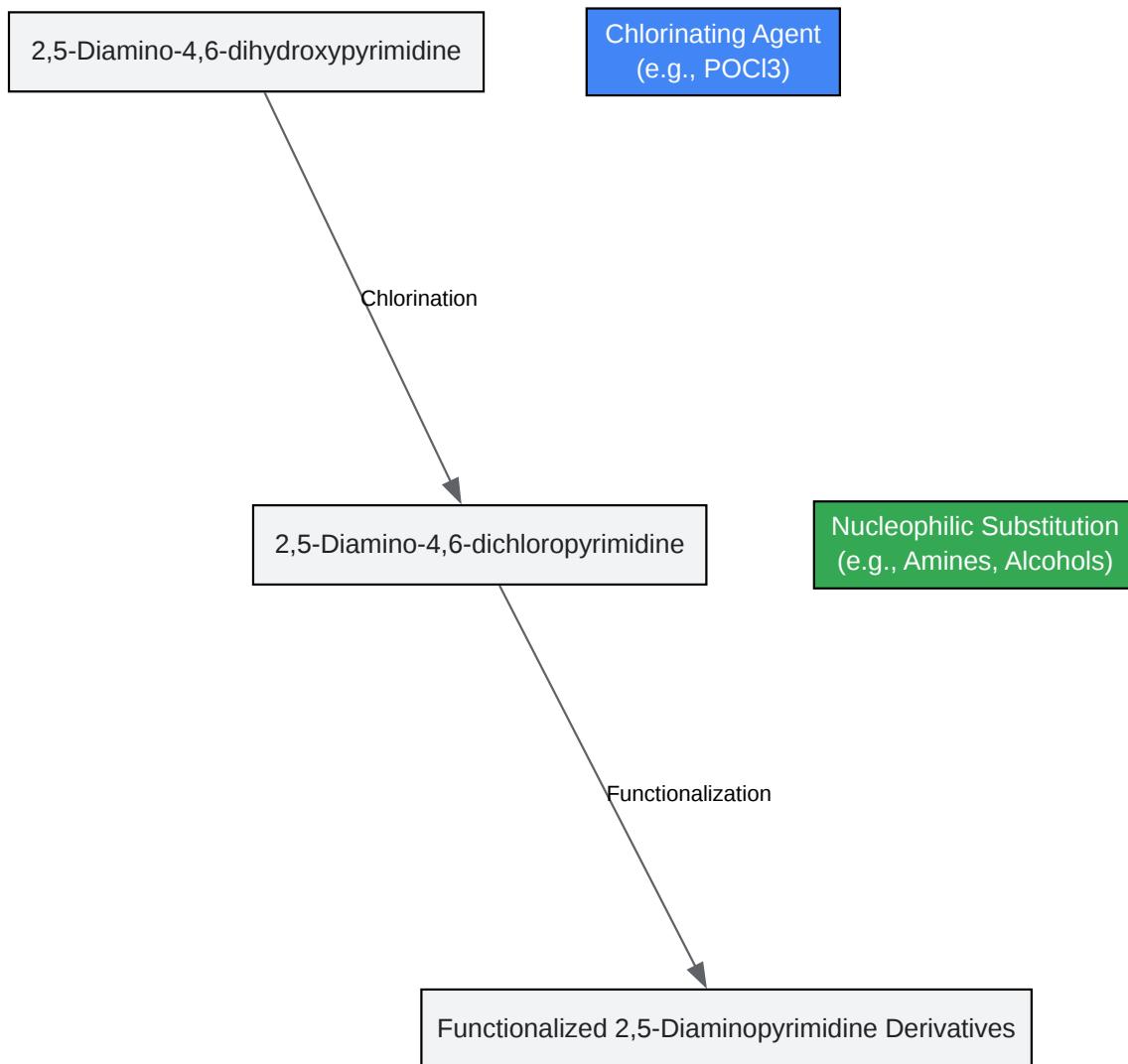
## Experimental Protocols

## Synthesis of Diaminopyrimidine Derivatives

A general synthetic approach to diaminopyrimidine derivatives often starts with a pre-functionalized pyrimidine ring, such as a dihydroxypyrimidine or a dichloropyrimidine, followed by nucleophilic substitution and other modifications. A common precursor is 2,5-diamino-4,6-dihydroxypyrimidine, which can be chlorinated and subsequently modified.

A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methylate. This intermediate can then be further processed.

The following diagram illustrates a generalized synthetic workflow for producing functionalized diaminopyrimidine derivatives, which often involves a halogenated intermediate.



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**Caption:** Generalized synthesis workflow for **2,5-diaminopyrimidine** derivatives.

## Analytical Methodology: HPLC-UV

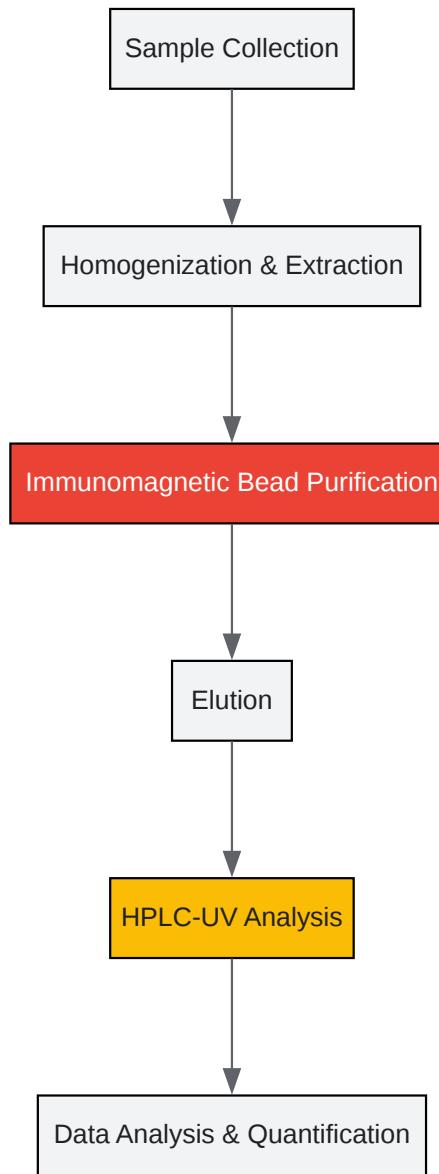
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for the analysis and quantification of diaminopyrimidine compounds. A protocol for the determination of diaminopyrimidine residues in biological matrices has been developed, which can be adapted for the analysis of **2,5-Diaminopyrimidine**.

**Sample Preparation:** For complex matrices, a purification and concentration step is often necessary. One effective method involves the use of immunomagnetic beads (IMBs).<sup>[5]</sup> This technique utilizes magnetic nanoparticles coated with antibodies that specifically bind to the target analyte, allowing for its separation from the matrix.

**Chromatographic Conditions:**

- **Column:** A C18 reverse-phase column is typically suitable for the separation of pyrimidine derivatives.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
- **Detection:** The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.

The logical workflow for this analytical method is depicted below.



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**Caption:** Workflow for the analysis of diaminopyrimidines by HPLC-UV.

## Conclusion

**2,5-Diaminopyrimidine** is a molecule of significant interest in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its chemical properties, structural features, and relevant experimental protocols is paramount for researchers and scientists working towards the development of new and effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for the successful application of **2,5-diaminopyrimidine** in research and drug development endeavors.

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## References

- 1. 溶剂混溶性表 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
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